methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic pyrazole derivative characterized by a pyrazole ring substituted at the 1-position with a (2,3-dichlorophenoxy)methyl group and at the 3-position with a methyl ester. This compound belongs to a broader class of agrochemicals and bioactive molecules, where pyrazole cores are frequently modified to optimize physicochemical properties such as solubility, stability, and target binding. The 2,3-dichlorophenoxy moiety introduces steric and electronic effects that may influence its biological activity, particularly in pesticidal or herbicidal applications. While direct crystallographic data for this compound are absent in the provided evidence, analogous pyrazole derivatives (e.g., methyl esters and carboxylic acids) have been structurally resolved using tools like SHELXL and visualized via Mercury software .
Properties
IUPAC Name |
methyl 1-[(2,3-dichlorophenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-18-12(17)9-5-6-16(15-9)7-19-10-4-2-3-8(13)11(10)14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNXTVHDJQHPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170143 | |
| Record name | Methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-29-3 | |
| Record name | Methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2,3-dichlorophenol with methyl 1H-pyrazole-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate has been studied for its potential antimicrobial and anticancer properties. Research indicates that the compound may interact with various biological targets, such as enzymes and receptors, enhancing its therapeutic potential.
Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Agrochemical Applications
The compound's herbicidal properties have also been explored. Its ability to inhibit specific plant growth processes makes it a candidate for developing new herbicides. The dichlorophenoxy group is particularly effective in targeting broadleaf weeds while minimizing damage to cereal crops.
Case Study: Herbicide Efficacy
Field trials have demonstrated that formulations containing this compound can effectively control weed populations in agricultural settings without significant adverse effects on crop yield.
Future Directions in Research
Further investigation into the pharmacokinetics and toxicological profiles of this compound is essential to fully understand its potential as a therapeutic agent and herbicide. Additionally, exploring its interactions at the molecular level could lead to the development of more effective derivatives with improved specificity and reduced side effects.
Mechanism of Action
The mechanism of action of methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in:
Substituents on the phenoxy ring: Position and number of chlorine atoms.
Functional groups on the pyrazole ring : Carboxylic acids vs. methyl esters.
The table below summarizes key analogs and their properties:
Key Observations:
Chlorine Substitution Patterns: The 2,3-dichloro configuration in the target compound may confer distinct steric and electronic effects compared to 2,4-dichloro analogs (e.g., diclofop-methyl). The ortho-chlorine (2-position) could enhance hydrophobic interactions in biological systems, while the meta-chlorine (3-position) may influence resonance stabilization of the phenoxy group.
Functional Group Impact: Methyl esters (e.g., target compound, diclofop-methyl) generally exhibit higher lipophilicity than carboxylic acids, improving membrane permeability and bioavailability . This aligns with the ester’s prevalence in agrochemicals (e.g., diclofop-methyl’s herbicidal activity ). Carboxylic acid derivatives (e.g., 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid ) may serve as intermediates for further derivatization or as polar metabolites.
Crystallographic and Synthetic Insights: Pyrazole derivatives with ester groups, such as methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, form weak intermolecular interactions (C–H⋯O) in crystal lattices, suggesting similar packing behavior for the target compound . Synthesis routes for pyrazole esters often involve 1,4-dioxane and triethylamine, as seen in the preparation of 5-amino-3-hydroxy-pyrazole derivatives .
Biological Activity
Methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and supporting data from recent studies.
Chemical Information
- IUPAC Name : this compound
- CAS Number : 1001500-29-3
- Molecular Formula : C12H11Cl2N3O3
- Molecular Weight : 304.14 g/mol
- Melting Point : Not specified
- Boiling Point : Approximately 436.1 °C (predicted) .
Structure
The compound features a pyrazole ring substituted with a dichlorophenoxy group and a carboxylate moiety, which contributes to its biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it was found to inhibit the proliferation of human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) . The mechanism appears to involve the inhibition of cell cycle progression and induction of caspase-dependent apoptosis.
Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. In experimental models, it reduced inflammation markers in carrageenan-induced edema tests, comparable to standard anti-inflammatory drugs like indomethacin . These findings suggest that the compound may modulate inflammatory pathways effectively.
The precise mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or cancer cell survival.
- Signal Transduction Modulation : The compound interacts with key signaling molecules, potentially altering their activity and downstream effects .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against bacterial strains using the disc diffusion method. The results indicated that the compound exhibited a zone of inhibition ranging from 15 mm to 30 mm against various pathogens, suggesting strong antimicrobial potential .
Study 2: Anticancer Activity in Cell Lines
A series of experiments were conducted on HT-29 and MCF-7 cell lines treated with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for HT-29 cells and 30 µM for MCF-7 cells. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment .
Biological Activity Summary Table
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
